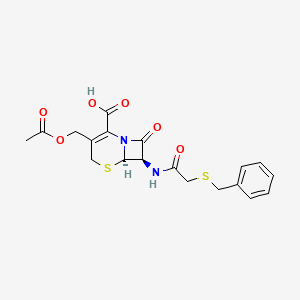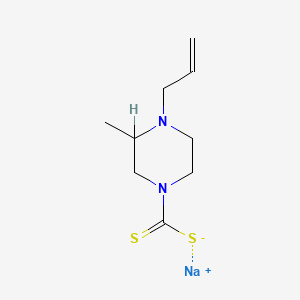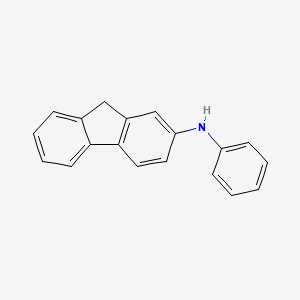![molecular formula C18H19Cl3O B14696859 1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene CAS No. 34197-06-3](/img/structure/B14696859.png)
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C16H15Cl3O This compound is characterized by the presence of a benzene ring substituted with a methyl group and a trichloroethyl group attached to a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by a series of reactions to introduce the trichloroethyl and propoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The trichloroethyl group may play a role in its reactivity and binding affinity. The compound can modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- 1-Methyl-4-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]benzene
- 1-Methyl-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
Uniqueness
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds.
Properties
CAS No. |
34197-06-3 |
|---|---|
Molecular Formula |
C18H19Cl3O |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
1-methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H19Cl3O/c1-3-12-22-16-10-8-15(9-11-16)17(18(19,20)21)14-6-4-13(2)5-7-14/h4-11,17H,3,12H2,1-2H3 |
InChI Key |
YVADVIBCYDHUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
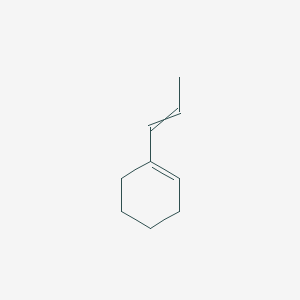
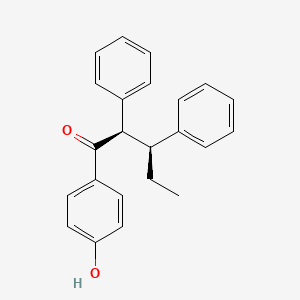
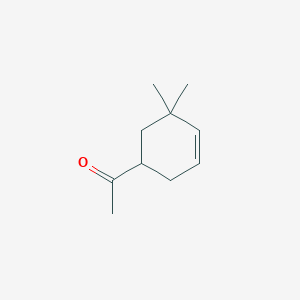
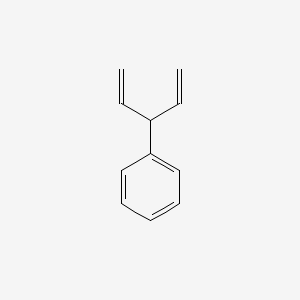
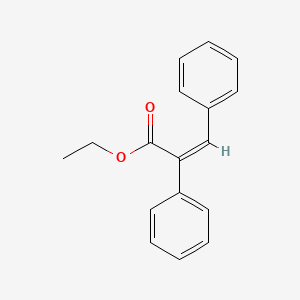
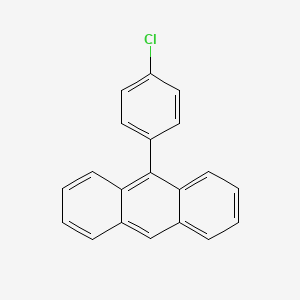
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
